molecular formula C16H14Cl2N2O4S B1682944 Sulfone, bis((4-chloroacetylamino)phenyl) CAS No. 17328-16-4

Sulfone, bis((4-chloroacetylamino)phenyl)

Cat. No. B1682944
CAS RN: 17328-16-4
M. Wt: 401.3 g/mol
InChI Key: SHRCVZJKZJGIHQ-UHFFFAOYSA-N
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Description

“Sulfone, bis((4-chloroacetylamino)phenyl)” is a chemical compound with the molecular formula C16H14Cl2N2O4S . It has a molecular weight of 401.3 g/mol . The IUPAC name for this compound is 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide .


Molecular Structure Analysis

The molecular structure of “Sulfone, bis((4-chloroacetylamino)phenyl)” can be represented by the InChI string: InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) . The Canonical SMILES representation is: C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl .


Chemical Reactions Analysis

Sulfones are flexible functional groups that can act as nucleophiles, electrophiles, or even radicals . Changing the reaction conditions can completely alter the reactivity of a sulfonyl group, making molecules bearing multiple sulfones versatile building blocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Sulfone, bis((4-chloroacetylamino)phenyl)” include a molecular weight of 401.3 g/mol and a molecular formula of C16H14Cl2N2O4S .

Scientific Research Applications

Summary of the Application

Sulfones have been extensively used in organic synthesis. The exceptional versatility of sulfones has been exploited in organic synthesis across several decades . This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds .

Methods of Application

The methods involve the use of palladium-catalyzed Suzuki–Miyaura type reactions, and other catalytic desulfitative functionalizations . The research aims to bring this technology to mainstream catalysis practice .

Results or Outcomes

The results show that sulfone derivatives can enable catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .

2. Sulfones in Heterocyclic Synthesis

Summary of the Application

Phenyl sulfonylacetophenone, a type of sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations .

Methods of Application

β-Ketosulfone has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . It has also been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .

Results or Outcomes

The results show that β-ketosulfone has high synthetic importance and can be used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .

3. Sulfones in Medicinal Chemistry

Summary of the Application

Sulfones are present in target molecules of importance in Medicinal Chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Methods of Application

The methods involve the use of sulfones in the synthesis of target molecules that are important in medicinal chemistry .

Results or Outcomes

The results show that sulfones can be used in the synthesis of important molecules in medicinal chemistry .

4. Sulfones in the Synthesis of Natural Products

Summary of the Application

Sulfones can be used in the synthesis of natural products . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Methods of Application

The methods involve the use of sulfones in the synthesis of natural products .

Results or Outcomes

The results show that sulfones can be used in the synthesis of natural products .

5. Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones

Summary of the Application

Sulfones have been extensively used in organic synthesis. The exceptional versatility of sulfones has been exploited in organic synthesis across several decades . This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds .

Methods of Application

The methods involve the use of palladium-catalyzed Suzuki–Miyaura type reactions, and other catalytic desulfitative functionalizations . The research aims to bring this technology to mainstream catalysis practice .

Results or Outcomes

The results show that sulfone derivatives can enable catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .

6. Sulfones in Heterocyclic Synthesis

Summary of the Application

Phenyl sulfonylacetophenone, a type of sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations .

Methods of Application

β-Ketosulfone has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . It has also been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .

Results or Outcomes

The results show that β-ketosulfone has high synthetic importance and can be used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .

Safety And Hazards

“Sulfone, bis((4-chloroacetylamino)phenyl)” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, as well as dust formation .

Future Directions

The sulfone group has been identified as a versatile and removable directing group for asymmetric transfer hydrogenation of ketones . This suggests potential future directions for the use of “Sulfone, bis((4-chloroacetylamino)phenyl)” in the synthesis of enantiomerically enriched alcohols .

properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCVZJKZJGIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169569
Record name Sulfone, bis((4-chloroacetylamino)phenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfone, bis((4-chloroacetylamino)phenyl)

CAS RN

17328-16-4
Record name Sulfone, bis((4-chloroacetylamino)phenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17328-16-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, bis((4-chloroacetylamino)phenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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